molecular formula C21H21NO4 B2370580 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097920-03-9

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No. B2370580
CAS RN: 2097920-03-9
M. Wt: 351.402
InChI Key: YTXVXLGAKSEDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Organocatalysis

The compound has been studied in the context of asymmetric organocatalysis. A research highlighted the synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold, using a [3+2] cycloaddition approach. This method leverages broad substrate scope, high chemical and stereochemical efficiency, and operational simplicity. Notably, quinine is utilized as the catalyst, facilitating the production of target products with significant biological relevance due to the inclusion of heterocyclic moieties. Such methodologies are pivotal for the development of new pharmaceuticals and complex organic molecules with high enantioselectivity (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Conducting Polymers

Another domain of application is the development of conducting polymers. A study explored the synthesis and characterization of derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrolidine structures, showcasing their potential in electrochemical polymerization. These polymers, due to their low oxidation potentials, exhibit remarkable stability in their conducting form, suggesting utility in electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Stereospecific Synthesis

The stereospecific synthesis of pyrrolidines, employing 1,3-dipolar cycloadditions to sugar-derived enones, is another significant application. This process yields enantiomerically pure pyrrolidines, demonstrating a high degree of diastereo- and regioselectivity. Such synthetic routes are invaluable for creating molecules with specific stereochemical configurations, essential for drug development and biochemical research (Oliveira Udry, Repetto, & Varela, 2014).

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial activity, with a study detailing the synthesis of coumarin derivatives that showed potential as antimicrobial agents. This research underscores the importance of heterocyclic compounds in developing new therapies for bacterial and fungal infections (Al-Haiza, Mostafa, & El-kady, 2003).

Molecular Structure Analysis

Furthermore, the molecular structure analysis of related compounds, such as darifenacin hydrobromide, provides insights into the conformations and interactions at the molecular level. Understanding these structures helps in the rational design of molecules with desired biological or chemical properties (Selvanayagam, Sridhar, & Ravikumar, 2009).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21(20-13-25-18-3-1-2-4-19(18)26-20)22-9-7-16(12-22)14-5-6-17-15(11-14)8-10-24-17/h1-6,11,16,20H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXVXLGAKSEDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.